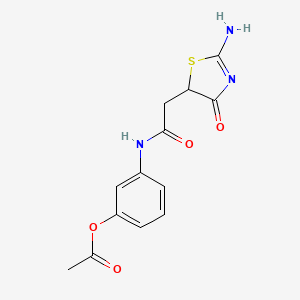

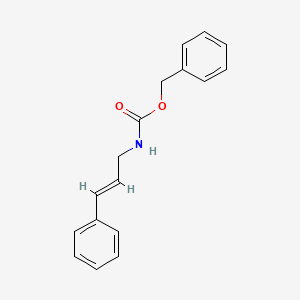

![molecular formula C18H15N3O4 B2798185 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide CAS No. 862808-15-9](/img/structure/B2798185.png)

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide, also known as BMD-104, is a synthetic compound with potential applications in scientific research.

Scientific Research Applications

Antibacterial and Anti-inflammatory Applications

Compounds bearing the 1,4-benzodioxin ring, similar to the one , have been synthesized and evaluated for their potential as antibacterial and anti-inflammatory agents. For instance, the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides was aimed at discovering new therapeutic agents for inflammatory ailments, showing good inhibitory activity against various Gram-positive and Gram-negative bacterial strains as well as decent inhibition against lipoxygenase enzyme, suggesting their potential use in treating inflammatory diseases (Abbasi et al., 2017).

Anticancer Activity

The synthesis of derivatives containing the 1,3,4-oxadiazole moiety has been explored for their anticancer activities. Studies have reported the design and synthesis of such compounds, evaluating their efficacy against various cancer cell lines. For example, N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity in comparison to standard drugs, highlighting the potential of these compounds as anticancer agents (Ravinaik et al., 2021).

Antioxidant Properties

Research on compounds with the 1,3,4-oxadiazol-2-yl moiety has also shown promising antioxidant and antimicrobial activities. New derivatives have been synthesized and evaluated for these properties, contributing to the understanding of structure-activity relationships and providing insights into their potential pharmaceutical applications. For instance, the synthesis and assessment of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds revealed substantial antioxidant activity, indicating their utility in designing antioxidant therapies (Bassyouni et al., 2012).

Enzyme Inhibitory Effects

The enzyme inhibitory potential of sulfonamides incorporating the benzodioxane and acetamide moieties has been explored, with several compounds exhibiting significant inhibition against enzymes like α-glucosidase and acetylcholinesterase. These findings suggest the therapeutic relevance of these compounds in managing diseases associated with enzyme dysfunction, such as diabetes and neurodegenerative disorders (Abbasi et al., 2019).

Mechanism of Action

Target of Action

The primary target of CHEMBL4574893 is currently under investigation. The compound has been found to inhibit human AC1 expressed in HEK293 cells . AC1, or Adenylyl Cyclase 1, is an enzyme that plays a crucial role in the conversion of ATP to cAMP, a second messenger involved in many biological processes.

Mode of Action

It has been observed to decrease a23187-stimulated camp accumulation . This suggests that the compound may act by inhibiting the activity of AC1, thereby reducing the production of cAMP and potentially affecting downstream signaling pathways.

Biochemical Pathways

The biochemical pathways affected by CHEMBL4574893 are likely related to cAMP signaling due to its inhibition of AC1 . cAMP is a key second messenger involved in a variety of cellular processes, including the regulation of glycogen, sugar, and lipid metabolism. By inhibiting AC1 and thus reducing cAMP levels, CHEMBL4574893 could potentially impact these processes.

Result of Action

The molecular and cellular effects of CHEMBL4574893’s action are likely related to its inhibition of AC1 and the subsequent decrease in cAMP levels . This could potentially affect various cellular processes regulated by cAMP, leading to changes in cell function.

properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c1-11-2-4-12(5-3-11)16(22)19-18-21-20-17(25-18)13-6-7-14-15(10-13)24-9-8-23-14/h2-7,10H,8-9H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLIAIKSFPTHOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

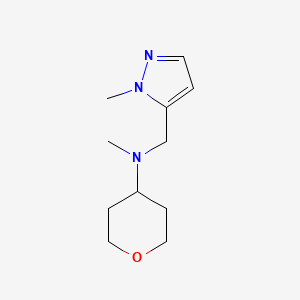

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione;hydrochloride](/img/structure/B2798112.png)

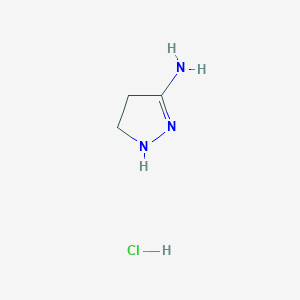

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2798116.png)

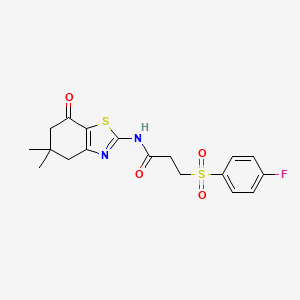

![3-(2-methoxyethyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798117.png)

![2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid](/img/structure/B2798120.png)

![2-Cyclopropyl-1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2798121.png)

![N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2798125.png)